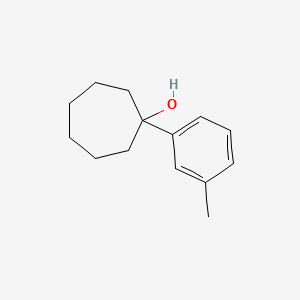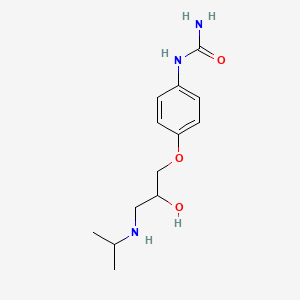
(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA is a chemical compound with the molecular formula C13H21N3O3 and a molecular weight of 267.331 g/mol . This compound is known for its unique structure, which includes a hydroxy group, an isopropylamino group, and a urea moiety attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA typically involves the reaction of 4-(2-hydroxy-3-(isopropylamino)propoxy)aniline with isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4-(2-hydroxy-3-(isopropylamino)propoxy)aniline: This intermediate is synthesized by reacting 4-nitrophenol with epichlorohydrin, followed by reduction and subsequent reaction with isopropylamine.
Formation of N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA: The intermediate is then reacted with isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular research.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide
- 4-(2-hydroxy-3-isopropylaminopropoxy)phenylacetic acid
Uniqueness
N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
31088-90-1 |
|---|---|
Formule moléculaire |
C13H21N3O3 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea |
InChI |
InChI=1S/C13H21N3O3/c1-9(2)15-7-11(17)8-19-12-5-3-10(4-6-12)16-13(14)18/h3-6,9,11,15,17H,7-8H2,1-2H3,(H3,14,16,18) |
Clé InChI |
FGMUQNDVAWYYSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide](/img/structure/B11969839.png)
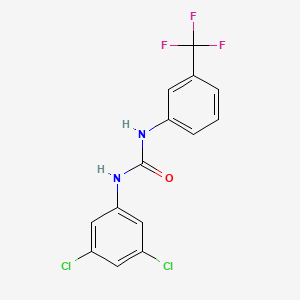
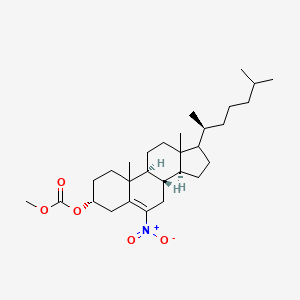
![4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11969848.png)
![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11969858.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11969867.png)

![(2E)-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11969880.png)
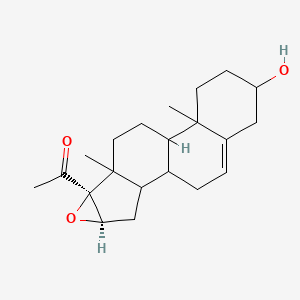
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11969893.png)
